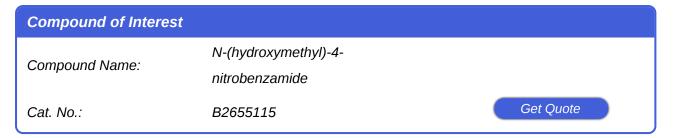


An In-Depth Technical Guide to N-(hydroxymethyl)-4-nitrobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological significance of **N-(hydroxymethyl)-4-nitrobenzamide**, a nitroaromatic compound featuring key functional groups relevant to organic synthesis and medicinal chemistry.

Core Chemical Properties

N-(hydroxymethyl)-4-nitrobenzamide is a derivative of benzamide characterized by a hydroxymethyl group on the amide nitrogen and a nitro group at the para position of the benzene ring. These functionalities impart specific reactivity and potential for biological interactions.



Property	Value	Source
IUPAC Name	N-(hydroxymethyl)-4- nitrobenzamide	[1]
CAS Number	40478-12-4	[1][2]
Molecular Formula	C8H8N2O4	[1][3]
Molecular Weight	196.162 g/mol	[2]
Canonical SMILES	C1=CC(=CC=C1C(=O)NCO) INVALID-LINK[O-]	[1]
InChI Key	CQBAFPMQYMJXAZ- UHFFFAOYSA-N	[1][2]

Note: Experimental physical properties such as melting point and boiling point are not readily available in the cited literature. These values would need to be determined empirically.

Synthesis and Experimental Protocols

The primary route for synthesizing **N-(hydroxymethyl)-4-nitrobenzamide** involves the reaction of 4-nitrobenzamide with formaldehyde. This is a common method for the N-hydroxymethylation of amides.

Representative Experimental Protocol:

This protocol is adapted from analogous syntheses of N-(hydroxymethyl) amides, as a specific detailed procedure for this compound is not widely published.

Objective: To synthesize **N-(hydroxymethyl)-4-nitrobenzamide** from 4-nitrobenzamide and formaldehyde.

Materials:

- 4-nitrobenzamide
- Paraformaldehyde (or 37% aqueous formaldehyde solution)

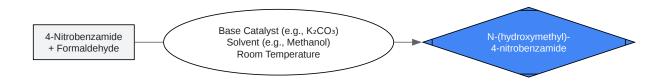


- Potassium carbonate (K₂CO₃) or another suitable base
- Methanol or an appropriate solvent system
- Ethyl acetate (for extraction)
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 4-nitrobenzamide (1 equivalent) in methanol.
- Add a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).
- Add paraformaldehyde (1.2 to 1.5 equivalents) to the stirred solution.
- Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the catalyst with a dilute acid if necessary.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Take up the resulting residue in a mixture of water and ethyl acetate and transfer to a separatory funnel.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the drying agent and remove the solvent in vacuo to yield the crude product.
- Purify the crude N-(hydroxymethyl)-4-nitrobenzamide by recrystallization from a suitable solvent such as an ethanol/water or ethyl acetate/hexane mixture.





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Diagram 1: General synthesis workflow for **N-(hydroxymethyl)-4-nitrobenzamide**.

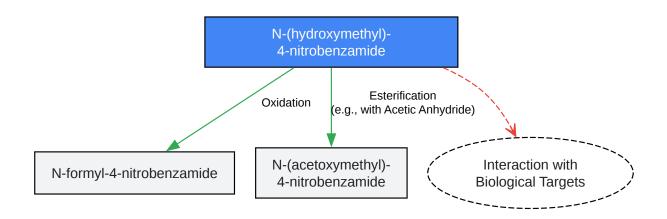
Reactivity and Chemical Behavior

The chemical behavior of **N-(hydroxymethyl)-4-nitrobenzamide** is dictated by its three primary components: the amide linkage, the hydroxymethyl group, and the nitroaromatic ring.

- Amide Group: Amide bonds are generally stable due to resonance, making them less reactive than other carboxylic acid derivatives like esters.[4][5] This stability is crucial in many biological contexts.
- Hydroxymethyl Group: This primary alcohol moiety is a key site for chemical modification. It
 can undergo oxidation to form the corresponding N-formylbenzamide.[6] The hydroxyl group
 also introduces polarity and the capacity for hydrogen bonding, which can influence solubility
 and interactions with biological targets.
- Nitro Group: The electron-withdrawing nature of the para-nitro group significantly influences
 the electronic properties of the aromatic ring, affecting its reactivity and potential interactions
 with biological macromolecules.

The stability of N-(hydroxymethyl) amides can be influenced by substitution. While substitutions on the phenyl ring (like the 4-nitro group) do not appear to destabilize the molecule significantly, substitutions on the amide nitrogen can markedly affect stability.[6]





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Diagram 2: Key reactivity pathways for **N-(hydroxymethyl)-4-nitrobenzamide**.

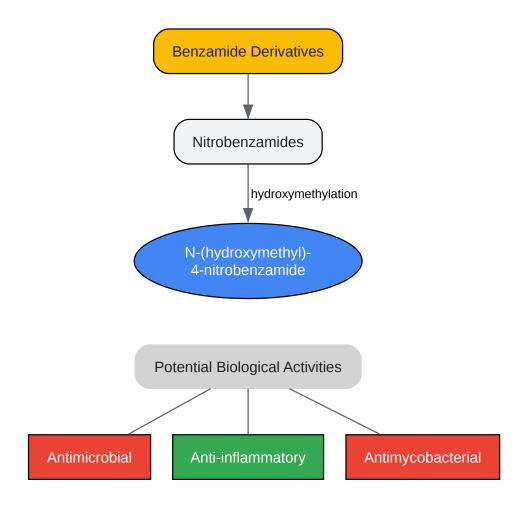
Biological Context and Potential Applications

While specific biological activity for **N-(hydroxymethyl)-4-nitrobenzamide** is not extensively documented, the broader classes of benzamides and nitrobenzamides are of significant interest in drug development.

- Antimicrobial Activity: Various nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[7][8] Some Schiff bases derived from 4-nitrobenzamide, for instance, have shown potent activity against various microorganisms.[7]
- Anti-inflammatory Activity: Certain nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing the expression of enzymes like iNOS and COX-2 in macrophage cell lines.
 [9][10]
- Antimycobacterial Potential: N-alkyl nitrobenzamides have been investigated as potential
 antitubercular agents, acting as inhibitors of essential enzymes in Mycobacterium
 tuberculosis.[11]



The presence of the hydroxymethyl group could serve to improve the aqueous solubility of a parent nitrobenzamide, potentially enhancing bioavailability. Its ability to act as a hydrogen bond donor and acceptor makes it a candidate for forming key interactions within the active sites of enzymes or receptors.



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Diagram 3: Relationship of **N-(hydroxymethyl)-4-nitrobenzamide** to biologically active classes.

Safety and Handling

A specific Safety Data Sheet (SDS) for **N-(hydroxymethyl)-4-nitrobenzamide** is not readily available. However, based on structurally related compounds like 4-nitrobenzamide, the following precautions should be observed:



- Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.
 Nitroaromatic compounds should be handled with care.
- Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A dust respirator may be necessary if handling fine powder.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

This information should be used as a guide, and a full risk assessment should be completed before handling this chemical.

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